Acetaminotadalafil

Overview

Description

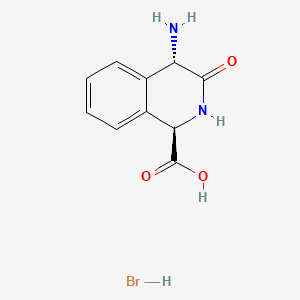

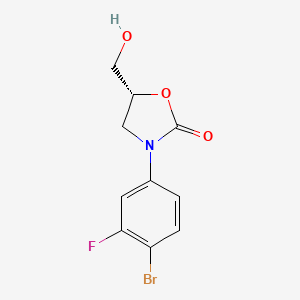

Acetaminotadalafil is an impurity of Tadalafil, which is an inhibitor of phosphodiesterase 5 and could be used in the treatment of erectile dysfunction . It has a molecular formula of C23H17N4O5 .

Molecular Structure Analysis

The molecular structure of Acetaminotadalafil is complex and requires advanced tools for analysis. Molecular dynamics simulations and structural analysis are commonly used to decipher the functional impact of molecular structures .Scientific Research Applications

Treatment of Erectile Dysfunction

Acetaminotadalafil, a derivative of tadalafil, has been widely used in the treatment of erectile dysfunction (ED). Studies have shown that tadalafil dosed daily can eliminate the embarrassment of taking medication before intercourse, increase male confidence, and avoid psychological barriers between partners .

Long-Term Efficacy and Tolerance

A meta-analysis of the long-term efficacy and tolerance of tadalafil daily compared with tadalafil on-demand in treating men with ED showed that tadalafil daily had a greater improvement than tadalafil on-demand in terms of International Index of Erectile Function-Erectile Function (IIEF-EF), SEP2, and SEP3 after at least 24 weeks of treatment .

Combination Therapies for Erectile Dysfunction

Combination therapy with phosphodiesterase type 5 (PDE5) inhibitors in conjunction with other accepted treatment modalities, including tadalafil, low-intensity extracorporeal shockwave therapy (Li-ESWT), vacuum erectile device, or antioxidants, was associated with statistically significant improvements in symptoms as measured by the International Index of Erectile function (IIEF) score, with no increase in adverse effects .

Safety and Adverse Effects

In terms of safety, tadalafil on-demand had a higher incidence of any treatment-emergent adverse event (AE) compared with tadalafil daily, but for other aspects, including discontinuation due to AEs, myalgia, back pain, headache, dyspepsia, and nasopharyngitis, there were no significant differences between the two treatments .

Potential for Combination Therapy Research

There is a gap in the scientific literature along with the dearth of randomized clinical trials that compare various combinations of treatments. Combination therapy with dual short- and long-acting PDE5 inhibitors may have an additive effect and should be considered, even as a first-line initial strategy .

Future Research Directions

The quality of studies included in the meta-analysis is flawed, primarily in difference in tadalafil doses and severity of the ED . This indicates a need for more rigorous and standardized research in the future.

Safety and Hazards

Mechanism of Action

Target of Action

Acetaminotadalafil is a structural analog of tadalafil , which is a selective phosphodiesterase-5 (PDE5) inhibitor . PDE5 is the primary target of tadalafil . This enzyme plays a crucial role in regulating the concentration of cyclic guanosine monophosphate (cGMP), which is involved in smooth muscle relaxation .

Mode of Action

As a PDE5 inhibitor, acetaminotadalafil likely prevents the degradation of cGMP by PDE5 . This action increases the levels of cGMP, leading to smooth muscle relaxation . This mechanism is particularly relevant in the corpus cavernosum of the penis, leading to increased blood flow and penile erection .

Biochemical Pathways

The primary biochemical pathway affected by acetaminotadalafil is the nitric oxide (NO)-cGMP pathway . In this pathway, NO activates the enzyme guanylate cyclase, which produces cGMP. The cGMP then triggers smooth muscle relaxation. By inhibiting PDE5, acetaminotadalafil prevents the breakdown of cGMP, enhancing the effects of this pathway .

Pharmacokinetics

Considering its structural similarity to tadalafil, it may share similar absorption, distribution, metabolism, and excretion (adme) properties . Tadalafil is absorbed rapidly after oral administration and is distributed widely in the body . It is metabolized primarily by the liver enzyme CYP3A4 and is excreted in the feces and urine .

Result of Action

The molecular effect of acetaminotadalafil is the inhibition of PDE5, leading to an increase in cGMP levels . The cellular effect is the relaxation of smooth muscle cells, particularly in the corpus cavernosum of the penis, leading to increased blood flow and penile erection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of acetaminotadalafil. Factors such as diet, co-administration with other drugs, and exposure to environmental chemicals can affect the metabolism of acetaminotadalafil . For example, certain foods or drugs can inhibit or induce CYP3A4, the primary enzyme responsible for the metabolism of tadalafil, which could potentially affect the metabolism of acetaminotadalafil .

properties

IUPAC Name |

N-[(2R,8R)-2-(1,3-benzodioxol-5-yl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O5/c1-12(28)25-26-10-20(29)27-17(23(26)30)9-15-14-4-2-3-5-16(14)24-21(15)22(27)13-6-7-18-19(8-13)32-11-31-18/h2-8,17,22,24H,9-11H2,1H3,(H,25,28)/t17-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUILQBHOQBZMPG-VGOFRKELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347647 | |

| Record name | Acetaminotadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1446144-71-3 | |

| Record name | Acetaminotadalafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446144713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaminotadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETAMINOTADALAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTF06O4T7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-1-Boc-2-Methyl-[1,4]diazepane](/img/structure/B569454.png)

![N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide](/img/structure/B569457.png)

![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate](/img/structure/B569464.png)